molecular formula C19H15BrClFN4O2 B1227195 1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea

1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea

Cat. No. B1227195
M. Wt: 465.7 g/mol
InChI Key: FLHRFAHRPMGLLD-UHFFFAOYSA-N
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Description

1-(3-acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea is an aromatic ketone.

Scientific Research Applications

Synthesis and Characterization

  • Microwave Synthesis and Antimicrobial Study : Pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, related to the chemical structure , have been synthesized using microwave irradiation. These compounds demonstrated significant antimicrobial activity upon evaluation (Raval, Desai, & Desai, 2012).

  • Synthesis and Structural Characterization : The synthesis and characterization of isostructural 4-aryl-2-pyrazoline derivatives have been reported. These derivatives include similar structural elements to the compound , showing potential in various chemical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Synthesis and Crystal Structures : The synthesis and crystal structures of N-substituted pyrazolines have been investigated, offering insights into the chemical properties and potential applications of similar pyrazoline derivatives (Loh et al., 2013).

Antimicrobial and Anti-Cancer Properties

  • Antimicrobial and Anticancer Evaluation : Novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties (Rani et al., 2014).

  • Potential Anticancer Agents : A study on pyrazole compounds revealed their potential as anticancer agents. The research included synthesis, electronic structure, and docking analysis of compounds similar to the one (Thomas et al., 2019).

  • Acaricidal Activity : Synthesis of N-substituted-phenyl-N'-(pyrazole-formyl) urea/thiourea derivatives has been explored, and these compounds showed some level of acaricidal activity, indicating potential in pest control applications (Xie Xian-ye, 2007).

Photophysical Behavior

  • Photophysical Behavior Study : The photophysical behavior of a 3-pyrazolyl-2-pyrazoline derivative, which shares structural similarities with the compound , has been studied in different micellar solutions, providing insights into its potential applications in photovoltaic systems (Banerjee et al., 2008).

properties

Product Name

1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea

Molecular Formula

C19H15BrClFN4O2

Molecular Weight

465.7 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]urea

InChI

InChI=1S/C19H15BrClFN4O2/c1-11(27)12-4-2-5-13(8-12)23-19(28)24-18-15(20)10-26(25-18)9-14-16(21)6-3-7-17(14)22/h2-8,10H,9H2,1H3,(H2,23,24,25,28)

InChI Key

FLHRFAHRPMGLLD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea
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1-(3-Acetylphenyl)-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-pyrazolyl]urea

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